Cas no 96516-29-9 (2-Fluoro-3-nitrobenzaldehyde)

2-Fluoro-3-nitrobenzaldehyde structure
2-Fluoro-3-nitrobenzaldehyde structure
2-Fluoro-3-nitrobenzaldehyde
96516-29-9
C7H4FNO3
169.109965324402
MFCD08669885
838714
10487325

2-Fluoro-3-nitrobenzaldehyde Properties

Names and Identifiers

    • 2-Fluoro-3-nitrobenzaldehyde
    • Benzaldehyde, 2-fluoro-3-nitro-
    • 2-fluoro-3-nitro-benzaldehyde
    • WLDHPJSICUOHTH-UHFFFAOYSA-N
    • AB46095
    • SY025595
    • ST2409978
    • W9810
    • AM20050213
    • 2-Fluoro-3-nitrobenzaldehyde (ACI)
    • Z1198180704
    • DB-080428
    • MFCD08669885
    • 2-FLUORO-3-NITROBENZALDEHYDE
    • DS-0441
    • AKOS006290001
    • DTXSID90440658
    • 96516-29-9
    • CS-W003540
    • SCHEMBL698799
    • J-509378
    • EN300-211255
    • +Expand
    • MFCD08669885
    • WLDHPJSICUOHTH-UHFFFAOYSA-N
    • 1S/C7H4FNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
    • O=CC1C(F)=C([N+](=O)[O-])C=CC=1

Computed Properties

  • 169.01800
  • 0
  • 4
  • 1
  • 169.01752115g/mol
  • 12
  • 192
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.3
  • 62.9

Experimental Properties

  • 2.06960
  • 62.89000
  • 279 ºC
  • 122 ºC
  • 1.443

2-Fluoro-3-nitrobenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0037BS-100mg
2-Fluoro-3-nitrobenzaldehyde
96516-29-9 95%
100mg
$8.00 2024-04-19
A2B Chem LLC
AB48664-100mg
2-Fluoro-3-nitrobenzaldehyde
96516-29-9 95%
100mg
$7.00 2024-07-18
Aaron
AR0037K4-100mg
2-Fluoro-3-nitrobenzaldehyde
96516-29-9 98%
100mg
$9.00 2024-07-18
abcr
AB249074-250 mg
2-Fluoro-3-nitrobenzaldehyde; .
96516-29-9
250mg
€175.80 2023-04-27
Advanced ChemBlocks
T95947-250MG
2-fluoro-3-nitrobenzaldehyde
96516-29-9 95%
250MG
$150 2023-09-15
Alichem
A014000927-10g
2-Fluoro-3-nitrobenzaldehyde
96516-29-9 98%
10g
$575.00 2023-08-31
Ambeed
A129711-100mg
2-Fluoro-3-nitrobenzaldehyde
96516-29-9 95%
100mg
$10.0 2024-04-15
Apollo Scientific
PC501176-250mg
2-Fluoro-3-nitrobenzaldehyde
96516-29-9
250mg
£10.00 2023-09-02
AstaTech
27575-0.25/G
2-FLUORO-3-NITROBENZALDEHYDE
96516-29-9 95%
0.25g
$95 2023-09-18
Enamine
EN300-211255-0.05g
2-fluoro-3-nitrobenzaldehyde
96516-29-9 95%
0.05g
$50.0 2023-09-16

2-Fluoro-3-nitrobenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: Ethyl acetate ;  2.5 h, reflux
Reference
Antipoxvirus Activity Evaluation of Optimized Corroles Based on Development of Autofluorescent ANCHOR Myxoma Virus
Kappler-Gratias, Sandrine; Bucher, Leo; Top, Sokunthea; Quentin-Froignant, Charlotte; Desbois, Nicolas ; et al, ACS Infectious Diseases, 2021, 7(8), 2370-2382

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium fluoride
Reference
Synthesis and antihypertensive activity of 1,4-dihydropyridine derivatives with a 4-(disubstituted phenyl) ring and an aminoalkyl ester group: highly potent and long-lasting calcium antagonists
Kanno, Hideo; Yamaguchi, Hisao; Okamiya, Yoshiaki; Sunakawa, Kiyotaka; Takeshita, Toru; et al, Chemical & Pharmaceutical Bulletin, 1992, 40(8), 2049-54

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  5 h, 150 °C
Reference
Preparation of the condensed bi-heterocycles as inhibiting agents for bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide ;  rt → 150 °C; 5 h, 150 °C
Reference
Preparation of triazinamine derivatives as inhibiting agents for Bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Tempo ,  Cuprous chloride Solvents: Dimethyl sulfoxide
Reference
Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor
Lemaitre, Sylvain; Romain, Anne-Lise; Bariere, Francois; Craquelin, Anthony; Copin, Chloe; et al, Green Chemistry, 2023, 25(14), 5698-5711

Synthetic Circuit 6

Reaction Conditions
Reference
1,4-Dihydropyridine-3,5-dicarboxylic acid diester derivatives
, Japan, , ,

Synthetic Circuit 7

Reaction Conditions
Reference
Nitration of Strongly Deactivated Aromatics with Superacidic Mixed Nitric-Triflatoboric Acid (HNO3/2CF3SO3H-B(O3SCF3)3)
Olah, George A.; Orlinkov, Alexander; Oxyzoglou, Alexandros B.; Prakash, G. K. Surya, Journal of Organic Chemistry, 1995, 60(22), 7348-50

Synthetic Circuit 8

Reaction Conditions
Reference
1,4-Dihydropyridines
, Japan, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Halonitrobenzaldehyde derivatives
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
1,4-Dihydropyridine derivatives, and their pharmaceutical use
, European Patent Organization, , ,

2-Fluoro-3-nitrobenzaldehyde Raw materials

2-Fluoro-3-nitrobenzaldehyde Preparation Products

2-Fluoro-3-nitrobenzaldehyde Related Literature

96516-29-9 (2-Fluoro-3-nitrobenzaldehyde) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:96516-29-9)2-Fluoro-3-nitrobenzaldehyde
A858689
99%
5g
229.0